PD 184161

Catalog No.
S548791
CAS No.
212631-67-9
M.F
C17H13BrClF2IN2O2
M. Wt
557.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PD 184161

CAS Number

212631-67-9

Product Name

PD 184161

IUPAC Name

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide

Molecular Formula

C17H13BrClF2IN2O2

Molecular Weight

557.6 g/mol

InChI

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25)

InChI Key

VJNZMSLGVUSPCF-UHFFFAOYSA-N

SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Solubility

Soluble in DMSO

Synonyms

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, PD 184161, PD-184161, PD184161

Canonical SMILES

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br

Description

The exact mass of the compound 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide is 555.88617 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Extracellular Signal-Regulated Kinase (ERK) Inhibition

2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, also known as PD184161, is a scientific research compound studied for its potential to inhibit Extracellular signal-regulated kinases (ERK) []. ERK is a type of enzyme involved in various cellular processes, including cell growth, proliferation, and differentiation. Inhibiting ERK activity can be a therapeutic strategy for certain diseases.

PD 184161 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the dual-specificity kinases MEK1 and MEK2. Its chemical structure is characterized by a unique arrangement that allows it to effectively inhibit the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). The compound is identified by its CAS number 212631-67-9 and has been extensively studied for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and proliferation in various cancer models .

PD184161 functions by inhibiting MEK, a kinase enzyme within the MAPK pathway. The MAPK pathway is a signaling cascade involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting MEK, PD184161 disrupts the MAPK signaling, leading to reduced cell proliferation and potentially inducing cancer cell death [, ].

PD 184161 primarily functions through its inhibition of MEK1/2, which in turn affects the downstream ERK signaling pathway. The compound exhibits an inhibitory concentration (IC50) ranging from 10 to 100 nM against MEK, demonstrating its effectiveness in blocking MEK activity without significantly affecting a wide range of other kinases, as indicated by IC50 values greater than 10 µM for those enzymes . This specificity is crucial for minimizing off-target effects in therapeutic applications.

In biological studies, PD 184161 has shown significant efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines at concentrations above 1.0 µM. In vivo studies using human tumor xenografts have demonstrated that PD 184161 effectively reduces phosphorylated ERK levels within hours of administration, although long-term dosing leads to resistance in established tumors . The compound's ability to suppress tumor engraftment and initial growth has been substantiated through rigorous experimental protocols.

The synthesis of PD 184161 involves multiple synthetic steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. Although specific synthetic pathways are proprietary, general methods involve organic synthesis techniques such as condensation reactions, cyclization, and purification processes using chromatography. Detailed protocols for synthesis are often found in research articles focusing on similar compounds or those specifically investigating PD 184161 .

PD 184161 is primarily utilized in research related to cancer biology, particularly for studying the MAPK signaling pathway's role in tumorigenesis. Its applications extend to:

  • Cancer Research: Investigating the effects of MEK inhibition on tumor growth.
  • Drug Development: Serving as a lead compound for developing next-generation MEK inhibitors.
  • Biochemical Studies: Understanding signaling pathways involved in cellular proliferation and apoptosis.

Interaction studies have highlighted PD 184161's specificity towards MEK1/2, with minimal interaction with a broad spectrum of other kinases. This selectivity is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with non-specific kinase inhibition. Studies indicate that while PD 184161 effectively inhibits MEK activity, its interactions with other proteins remain limited, making it a promising candidate for targeted cancer therapies .

Several compounds exhibit structural and functional similarities to PD 184161. These include:

Compound NameMechanism of ActionUnique Features
PD098059MEK inhibitorEarlier generation MEK inhibitor; less selective
U0126MEK inhibitorBroad-spectrum kinase inhibitor; more side effects
FR180204ERK1/2 inhibitorMore potent against ERK directly; cell-permeable
AZD6244MEK inhibitorAdvanced clinical candidate; used in various cancers

PD 184161 stands out due to its high selectivity for MEK1/2 compared to these other inhibitors, which often have broader targets and thus may lead to more pronounced side effects during treatment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

555.88617 g/mol

Monoisotopic Mass

555.88617 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

PD 184161

Dates

Modify: 2023-08-15
1: Matsushita H, Matsuzaki M, Han XJ, Nishiki TI, Ohmori I, Michiue H, Matsui H, Tomizawa K. Antidepressant-like effect of sildenafil through oxytocin-dependent cyclic AMP response element-binding protein phosphorylation. Neuroscience. 2012 Jan 3;200:13-8. doi: 10.1016/j.neuroscience.2011.11.001. Epub 2011 Nov 9. PubMed PMID: 22088430.
2: Mazharian A, Watson SP, Séverin S. Critical role for ERK1/2 in bone marrow and fetal liver-derived primary megakaryocyte differentiation, motility, and proplatelet formation. Exp Hematol. 2009 Oct;37(10):1238-1249.e5. doi: 10.1016/j.exphem.2009.07.006. Epub 2009 Jul 18. PubMed PMID: 19619605; PubMed Central PMCID: PMC2755112.
3: Yip-Schneider MT, Klein PJ, Wentz SC, Zeni A, Menze A, Schmidt CM. Resistance to mitogen-activated protein kinase kinase (MEK) inhibitors correlates with up-regulation of the MEK/extracellular signal-regulated kinase pathway in hepatocellular carcinoma cells. J Pharmacol Exp Ther. 2009 Jun;329(3):1063-70. doi: 10.1124/jpet.108.147306. Epub 2009 Mar 3. PubMed PMID: 19258520.
4: Choi J, Yip-Schneider M, Albertin F, Wiesenauer C, Wang Y, Schmidt CM. The effect of doxorubicin on MEK-ERK signaling predicts its efficacy in HCC. J Surg Res. 2008 Dec;150(2):219-26. doi: 10.1016/j.jss.2008.01.029. Epub 2008 Mar 3. PubMed PMID: 18468633.
5: Duman CH, Schlesinger L, Russell DS, Duman RS. Voluntary exercise produces antidepressant and anxiolytic behavioral effects in mice. Brain Res. 2008 Mar 14;1199:148-58. doi: 10.1016/j.brainres.2007.12.047. Epub 2008 Jan 3. Erratum in: Brain Res. 2008 Jul 7;1218:313. PubMed PMID: 18267317; PubMed Central PMCID: PMC2330082.
6: Duman CH, Schlesinger L, Kodama M, Russell DS, Duman RS. A role for MAP kinase signaling in behavioral models of depression and antidepressant treatment. Biol Psychiatry. 2007 Mar 1;61(5):661-70. Epub 2006 Aug 30. PubMed PMID: 16945347.
7: Klein PJ, Schmidt CM, Wiesenauer CA, Choi JN, Gage EA, Yip-Schneider MT, Wiebke EA, Wang Y, Omer C, Sebolt-Leopold JS. The effects of a novel MEK inhibitor PD184161 on MEK-ERK signaling and growth in human liver cancer. Neoplasia. 2006 Jan;8(1):1-8. PubMed PMID: 16533420; PubMed Central PMCID: PMC1601146.
8: Thottassery JV, Sun Y, Westbrook L, Rentz SS, Manuvakhova M, Qu Z, Samuel S, Upshaw R, Cunningham A, Kern FG. Prolonged extracellular signal-regulated kinase 1/2 activation during fibroblast growth factor 1- or heregulin beta1-induced antiestrogen-resistant growth of breast cancer cells is resistant to mitogen-activated protein/extracellular regulated kinase kinase inhibitors. Cancer Res. 2004 Jul 1;64(13):4637-47. PubMed PMID: 15231676.
9: Yung HW, Wyttenbach A, Tolkovsky AM. Aggravation of necrotic death of glucose-deprived cells by the MEK1 inhibitors U0126 and PD184161 through depletion of ATP. Biochem Pharmacol. 2004 Jul 15;68(2):351-60. PubMed PMID: 15194007.
10: Marshall SJ, Senis YA, Auger JM, Feil R, Hofmann F, Salmon G, Peterson JT, Burslem F, Watson SP. GPIb-dependent platelet activation is dependent on Src kinases but not MAP kinase or cGMP-dependent kinase. Blood. 2004 Apr 1;103(7):2601-9. Epub 2003 Dec 18. PubMed PMID: 14684423.

Explore Compound Types